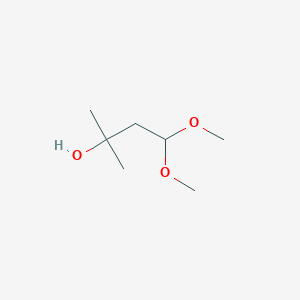










|
REACTION_CXSMILES
|
[CH3:1]I.[CH3:3][O:4][CH:5]([O:10][CH3:11])[CH2:6][C:7](=[O:9])[CH3:8]>CCOCC>[CH3:3][O:4][CH:5]([O:10][CH3:11])[CH2:6][C:7]([OH:9])([CH3:1])[CH3:8]
|


|
Name
|
Mg
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(C)=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was vigorously stirred during the addition
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
|
Type
|
CUSTOM
|
|
Details
|
After the magnesium was consumed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was chilled with an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
to ≃5° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for an additional hour
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 1 mL of saturated (NH4)2SO4 (aq)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with ether (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined filtrates were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under water
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC(C)(C)O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.9 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 67 mmol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |